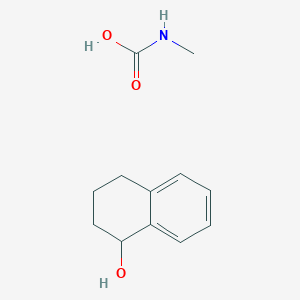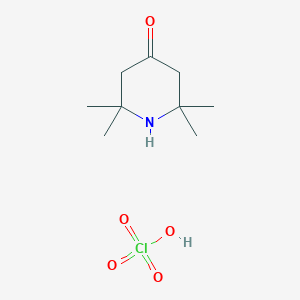![molecular formula C10H20ClO3PS B14588662 Dipropyl [2-chloro-2-(ethylsulfanyl)ethenyl]phosphonate CAS No. 61609-47-0](/img/structure/B14588662.png)
Dipropyl [2-chloro-2-(ethylsulfanyl)ethenyl]phosphonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dipropyl [2-chloro-2-(ethylsulfanyl)ethenyl]phosphonate is an organophosphorus compound with a unique structure that includes a phosphonate group, a chloro-substituted ethenyl group, and an ethylsulfanyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Dipropyl [2-chloro-2-(ethylsulfanyl)ethenyl]phosphonate typically involves the reaction of appropriate phosphonate precursors with chloro-substituted ethenyl compounds and ethylsulfanyl reagents. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and catalysts like triethylamine or pyridine to facilitate the reaction. The reaction is usually carried out under an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to optimize yield and purity while minimizing the use of hazardous reagents and solvents. The use of automated systems and advanced purification techniques, such as column chromatography and recrystallization, ensures the consistent quality of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Dipropyl [2-chloro-2-(ethylsulfanyl)ethenyl]phosphonate undergoes various chemical reactions, including:
Oxidation: The ethylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The chloro-substituted ethenyl group can be reduced to form corresponding alkanes.
Substitution: The chloro group can be substituted with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas are typical.
Substitution: Nucleophiles like sodium azide or thiourea in polar solvents are often employed.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alkanes.
Substitution: Corresponding substituted phosphonates.
Wissenschaftliche Forschungsanwendungen
Dipropyl [2-chloro-2-(ethylsulfanyl)ethenyl]phosphonate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biochemical pathways.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-microbial activities.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of Dipropyl [2-chloro-2-(ethylsulfanyl)ethenyl]phosphonate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form covalent bonds with active site residues, leading to inhibition or modulation of enzyme activity. The pathways involved may include the disruption of metabolic processes or signaling pathways, depending on the specific application.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Dipropyl [2-chloro-2-(methylsulfanyl)ethenyl]phosphonate
- Dipropyl [2-chloro-2-(propylsulfanyl)ethenyl]phosphonate
- Dipropyl [2-chloro-2-(butylsulfanyl)ethenyl]phosphonate
Uniqueness
Dipropyl [2-chloro-2-(ethylsulfanyl)ethenyl]phosphonate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the ethylsulfanyl group, in particular, differentiates it from similar compounds and may contribute to its specific applications and effectiveness in various fields.
Eigenschaften
CAS-Nummer |
61609-47-0 |
|---|---|
Molekularformel |
C10H20ClO3PS |
Molekulargewicht |
286.76 g/mol |
IUPAC-Name |
1-[(2-chloro-2-ethylsulfanylethenyl)-propoxyphosphoryl]oxypropane |
InChI |
InChI=1S/C10H20ClO3PS/c1-4-7-13-15(12,14-8-5-2)9-10(11)16-6-3/h9H,4-8H2,1-3H3 |
InChI-Schlüssel |
LIJNQSFCYBXHDN-UHFFFAOYSA-N |
Kanonische SMILES |
CCCOP(=O)(C=C(SCC)Cl)OCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Methyl [3-(1-hydroxyethyl)-2,2-dimethylcyclobutyl]acetate](/img/structure/B14588579.png)
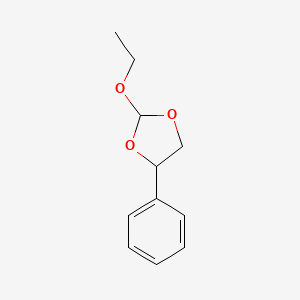
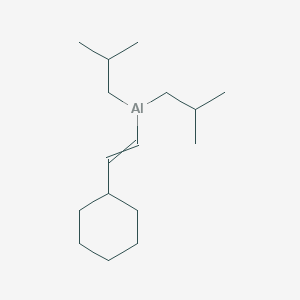
![1-[4-(4-Hydrazinyl-6-methyl-1,3,5-triazin-2-yl)piperazin-1-yl]ethan-1-one](/img/structure/B14588609.png)

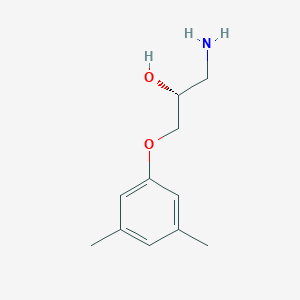
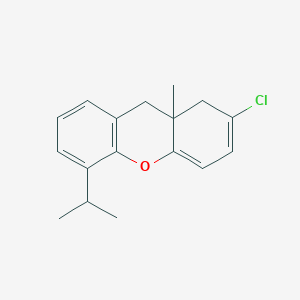


![N-[(Benzyloxy)carbonyl]-L-alanyl-L-alanyl-L-proline](/img/structure/B14588644.png)
![2,6,6-Trimethylbicyclo[3.1.1]heptan-3-yl thiocyanate](/img/structure/B14588648.png)

